4-methyl-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-methyl-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-methyl-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide is a complex organic compound with potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its antimicrobial, antiproliferative, and other pharmacological effects.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C17H18N4O4S
- Molecular Weight : 378.41 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Sulfonamide Derivative | E. coli | 62.5 µg/mL |
Sulfonamide Derivative | S. aureus | 78.12 µg/mL |
These findings suggest that the nitro group and sulfonamide moiety may contribute to the antimicrobial efficacy of the compound.
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against several cancer cell lines. Preliminary studies indicate that the compound could inhibit cell proliferation in human cervical (HeLa) and lung (A549) carcinoma cell lines.
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 309.15 ± 7.51 |
A549 | 283.59 ± 12.26 |
These results demonstrate the potential of this compound as a candidate for further development in cancer therapeutics.
The biological activity of the compound can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The imidazo[1,2-a]pyridine structure is known for its role in modulating enzyme activity and disrupting cellular processes critical for growth and survival.
Case Studies
- Antibacterial Efficacy : A study published in a peer-reviewed journal highlighted the effectiveness of sulfonamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study utilized both in vitro assays and molecular docking simulations to elucidate the interaction between the compounds and bacterial proteins involved in resistance mechanisms .
- Anticancer Potential : Another investigation focused on the antiproliferative effects of related compounds on various cancer cell lines, revealing that modifications to the imidazo[1,2-a]pyridine structure enhanced cytotoxicity against tumor cells while minimizing toxicity to normal cells .
Eigenschaften
IUPAC Name |
4-methyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-14-8-9-18(12-20(14)25(26)27)30(28,29)23-17-7-3-6-16(11-17)19-13-24-10-4-5-15(2)21(24)22-19/h3-13,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJJDQFHJQBBHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC=C(C4=N3)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.